molecular formula C11H9NOS B12800021 1,4-Dihydrothieno(3,4-b)quinolin-9(3H)-one CAS No. 28237-99-2

1,4-Dihydrothieno(3,4-b)quinolin-9(3H)-one

Cat. No.: B12800021
CAS No.: 28237-99-2
M. Wt: 203.26 g/mol
InChI Key: GAAHJAGSRPVNRL-UHFFFAOYSA-N
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Description

1,4-Dihydrothieno(3,4-b)quinolin-9(3H)-one is a heterocyclic compound that features a fused ring system combining a thieno ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydrothieno(3,4-b)quinolin-9(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and quinoline precursors under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydrothieno(3,4-b)quinolin-9(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the fused ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and thieno derivatives, which can be further utilized in different applications.

Scientific Research Applications

1,4-Dihydrothieno(3,4-b)quinolin-9(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 1,4-Dihydrothieno(3,4-b)quinolin-9(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Thienoquinolines: Compounds with similar fused ring systems but different substituents.

    Quinoline Derivatives: Compounds with a quinoline core but lacking the thieno ring.

    Thieno Derivatives: Compounds with a thieno ring but lacking the quinoline ring.

Uniqueness

1,4-Dihydrothieno(3,4-b)quinolin-9(3H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

28237-99-2

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

3,4-dihydro-1H-thieno[3,4-b]quinolin-9-one

InChI

InChI=1S/C11H9NOS/c13-11-7-3-1-2-4-9(7)12-10-6-14-5-8(10)11/h1-4H,5-6H2,(H,12,13)

InChI Key

GAAHJAGSRPVNRL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1)NC3=CC=CC=C3C2=O

Origin of Product

United States

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